Jaspamide E, also known as (+)-jasplakinolide, is a cyclodepsipeptide originally isolated from the marine sponge Jaspis splendens in 1986. This compound features a complex structure comprising a 19-membered macrolactam linked to a tripeptide unit and a non-peptide polypropionate segment, which includes three chiral centers. The presence of unique amino acids such as D-amino acid 2-bromoabrine and the rare (R)-β-tyrosine contributes to its distinctive properties and biological activity .
Jaspamide E belongs to the class of compounds known as depsipeptides, which are characterized by the presence of both peptide and ester linkages. The structural complexity and bioactivity of jaspamide E classify it as a natural product with significant pharmacological potential, particularly in oncology .
The synthesis of jaspamide E has been approached through various strategies, primarily focusing on total synthesis techniques. Key methods include:
The total synthesis often employs asymmetric methodologies to ensure the correct stereochemistry at chiral centers. For instance, the use of Evans' syn-aldol reaction has been pivotal in generating polypropionic acid segments that are integral to jaspamide's structure . Additionally, ruthenium-catalyzed reactions have been highlighted for their efficiency in forming cyclic structures from linear precursors .
The molecular formula for jaspamide E is . The compound features a complex arrangement with multiple functional groups contributing to its biological activity. The structural integrity is maintained through various intramolecular interactions that stabilize the macrolactam ring.
Key structural attributes include:
Jaspamide E undergoes various chemical reactions that are crucial for its biological function and synthetic modifications:
The synthetic pathways often involve multiple steps where each reaction is carefully controlled to ensure high yields and selectivity towards desired products. For example, solid-phase synthesis allows for easier purification and manipulation of intermediates during synthesis .
Jaspamide E exhibits its biological effects primarily through interactions with cellular microfilaments. It stabilizes actin filaments, leading to enhanced polymerization and altered cellular dynamics. This mechanism has profound implications in cancer treatment as it can disrupt normal cell cycle processes.
Research indicates that jaspamide E's binding affinity to actin is significantly higher than many other compounds, making it a potent agent against tumor cells. Its mechanism involves not only stabilization but also potential modulation of signaling pathways associated with cell proliferation and apoptosis .
Relevant analyses have shown that jaspamide E retains significant bioactivity even when subjected to various chemical transformations, indicating robustness in its design for therapeutic applications .
Jaspamide E has garnered attention for its potential applications in:
Jaspamide E (JasE) is a bioactive cyclodepsipeptide first isolated in 1999 from the marine sponge Jaspis splendens collected in Vanuatu, South Pacific [6] [8]. This compound belongs to the jasplakinolide family, initially discovered when jaspamide (jasplakinolide) was isolated from Jaspis cf. johnstoni in 1986 [1]. Taxonomic studies reveal that Jaspis sponges (Order: Astrophorida; Family: Ancorinidae) are the primary sources of these compounds, though related congeners have also been identified in Auletta spp. (Order: Halichondrida) from Papua New Guinea [6]. The structural diversity of jaspamides arises from modifications to the core 19-membered macrocycle, with JasE distinguished by a C13 hydroxymethyl substitution and retention of the brominated tryptophan moiety common to this class [8].
Table 1: Taxonomic Distribution of Jaspamide Congeners
Compound | Source Organism | Collection Site | Molecular Formula |
---|---|---|---|
Jaspamide | Jaspis johnstoni | Fiji | C₃₆H₄₅BrN₄O₆ |
Jaspamide E | Jaspis splendens | Vanuatu Islands | C₃₆H₄₅BrN₄O₇ |
Jaspamide P | Jaspis splendens | Vanuatu Islands | C₃₇H₄₈N₄O₉ |
Jaspamide Q | Jaspis splendens | Kalimantan, Indonesia | C₃₆H₄₆N₄O₆ |
Jaspamide E occupies a critical position in jasplakinolide biosynthesis as an advanced intermediate demonstrating the oxidative tailoring capabilities of the sponge host. The core scaffold is assembled via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, common to cyclodepsipeptides [2] [5]. Key biosynthetic steps include:
Functional studies indicate that the C13 hydroxymethyl group subtly influences molecular conformation without disrupting actin-binding affinity. Synthetic analogues lacking this group (e.g., des-hydroxy JasE) show reduced cytotoxicity, underscoring its role in bioactivity optimization [4].
Table 2: Comparative Structural Features of Key Jasplakinolides
Feature | Jaspamide | Jaspamide E | Jaspamide B | Jaspamide Q |
---|---|---|---|---|
Bromination (Trp) | Yes | Yes | Yes | No |
C13 Modification | Methyl | Hydroxymethyl | Methyl | Methyl |
C21-C22 Bond | Double bond | Double bond | Epoxide | Double bond |
Bioactivity (avg. IC₅₀) | 10 nM | 20 nM | <1 nM | 3000 nM |
Jaspamide E exemplifies the pharmacological potential of modified cyclodepsipeptides in oncology. While jaspamide (parent compound) demonstrated potent actin-stabilizing effects and sub-μM cytotoxicity across 36 human tumor cell lines in NCI screens, its clinical development was halted due to cardiotoxicity linked to Kv1.5 ion channel inhibition [2] [6]. JasE offers distinct advantages:
Table 3: Anticancer Activity of Select Cyclodepsipeptides
Compound | Source Organism | Actin Polymerization EC₅₀ | Cytotoxicity (HCT-116 GI₅₀) | Key Target |
---|---|---|---|---|
Jaspamide E | Jaspis splendens | 0.2 µM | 20 nM | F-actin |
Jaspamide (1) | Jaspis johnstoni | 0.1 µM | 10 nM | F-actin, Kv1.5 |
Chondramide C | Chondromyces crocatus | 0.3 µM | 15 nM | F-actin |
Dolastatin 10* | Dolabella auricularia | N/A | 0.04 nM | Tubulin |
*Included for structural contrast (tubulin-targeting)
The strategic hydroxylation in JasE provides a blueprint for rational optimization of marine-derived cytotoxins. Ongoing research focuses on leveraging its core structure to develop isoform-specific actin modulators with improved safety profiles [4] [6].
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